(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate, also known by its chemical identifier 1983330-18-2, is a chiral compound with significant relevance in the fields of chemistry and medicinal research. This compound is characterized by the presence of a pyrrolidine ring and an acetate group, which contribute to its unique chemical properties and potential biological activities.
This compound can be sourced from various chemical suppliers and is classified primarily as an organic amine. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its structural similarity to biologically active amines makes it a subject of interest for studies related to neurotransmitter systems and therapeutic applications.
The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate typically involves several key steps:
These steps highlight the complex nature of synthesizing this compound, requiring careful control of reaction conditions to ensure yield and purity.
The molecular structure of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate can be described as follows:
The presence of these functional groups allows for various interactions with biological targets, which is crucial for its applications in medicinal chemistry.
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound for various synthetic applications and exploring its reactivity in different contexts.
The mechanism of action for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. The exact pathways and molecular targets are context-dependent but often relate to neurotransmitter systems due to its structural similarity to active amines .
The physical and chemical properties of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate include:
These properties are crucial for its handling in laboratory settings and influence its behavior during chemical reactions.
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate has several scientific applications:
These applications underline the importance of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in both academic research and industrial contexts .
Iridium-catalyzed asymmetric reductive amination has emerged as a highly efficient method for constructing the chiral amine scaffold of (S)-2-(1-methylpyrrolidin-2-yl)ethanamine. This approach enables the direct coupling of ketone precursors with primary alkyl amines in a single catalytic step, bypassing the need for pre-formed imine intermediates. The process employs chiral phosphoramidite ligands with sterically tunable 3,3′-1-naphthyl substituents coordinated to an iridium precursor, achieving exceptional enantioselectivities of up to 97% ee [2]. The bulky naphthyl groups effectively confine the imine substrate within the chiral environment, enabling precise steric differentiation during the hydride transfer step. This methodology demonstrates remarkable functional group tolerance, accommodating nitro (-NO₂), benzyloxy (-OBn), thio-ether (-SMe), and tert-butyl carbamate (-NHBoc) substituents without compromising enantioselectivity [2].
Table 1: Iridium-Catalyzed Asymmetric Reductive Amination Performance
Ligand Structure | Amine Partner | Yield (%) | ee (%) | Catalyst Loading (mol%) |
---|---|---|---|---|
L4 (3,3′-1-naphthyl) | 3-Phenylpropylamine | 99 | 97 | 0.05 |
L4 (3,3′-1-naphthyl) | Benzylamine | 95 | >99 | 0.05 |
L5 (Modified) | Sterically hindered amines | 88 | 95 | 0.02 |
An alternative biocatalytic approach utilizes imine reductases (IREDs) for asymmetric reductive amination, providing complementary stereoselectivity. These NAD(P)H-dependent enzymes catalyze the reduction of prochiral imines formed in situ from carbonyl precursors and amines. Engineered IRED variants demonstrate exceptional activity toward cyclic imine substrates relevant to pyrrolidine formation, achieving high enantiomeric excesses [6]. The process has been successfully scaled from milligram to multi-ton production, highlighting its industrial viability for chiral amine synthesis. IRED-mediated transformations typically employ substrate concentrations of 100-200 g/L and catalyst loadings of 2-5 g/L, achieving complete conversion within 24-48 hours [6].
Cyclization strategies provide an alternative route through intramolecular reductive amination. This approach involves the synthesis of appropriately functionalized linear precursors containing both carbonyl and amine functionalities. Under optimized conditions using tetrahydrofuran as solvent and sodium triacetoxyborohydride as reducing agent, cyclization proceeds with excellent regioselectivity to form the pyrrolidine ring. The stereochemical outcome is controlled through chiral auxiliaries temporarily installed on the nitrogen atom, which are removed post-cyclization to reveal the target chiral amine [3].
The configurationally stable pyrrolidine stereocenter in (S)-2-(1-methylpyrrolidin-2-yl)ethanamine necessitates precise control during ring formation. Dynamic kinetic resolution (DKR) strategies have proven particularly effective, leveraging the in situ racemization of labile stereocenters coupled with stereoselective transformations. Palladium-catalyzed DKR enables the conversion of racemic aminoalkyl precursors into enantiomerically enriched pyrrolidine products through adaptive diastereomeric cyclopalladated complexes [3]. The ring size of the annulation product directly influences the stereochemical outcome, with five-membered pyrrolidine rings favoring the S-configuration when specific chiral diphosphine ligands are employed [3].
Table 2: Stereochemical Control in Pyrrolidine Ring Formation
Strategy | Key Catalyst/Ligand | Directing Group | Temperature (°C) | diastereoselectivity |
---|---|---|---|---|
DKR | Pd-(R)-MeOBIPHEP | Aminoalkyl | 25 | >20:1 |
Iridium spiroketalization | H₈-BINOL-based | Keto-amine | 60 | 95:5 |
Asymmetric alkylation | Chiral phase-transfer | N-Boc protected | -40 | 90:10 |
N-Alkylation dynamics critically influence the stereochemical integrity of the pyrrolidine ring. The introduction of the N-methyl group via reductive methylation using formaldehyde and sodium cyanoborohydride occurs with complete retention of configuration at the α-carbon. This stereoretentive process is attributed to the minimal steric perturbation during methylation and the absence of strongly acidic conditions that might epimerize the α-stereocenter [2]. Alternatively, Eschweiler-Clarke conditions (excess formic acid/formaldehyde) provide efficient N-methylation but require careful control of reaction temperature (<80°C) and time (<12 hours) to prevent racemization [5].
The acetylation dynamics during salt formation (conversion to acetate salt) demonstrate configuration-dependent crystallization behavior. The (S)-enantiomer forms well-defined crystalline hydrates when treated with acetic acid in aqueous ethanol, while the racemate precipitates as an amorphous solid. This crystallization dichotomy enables efficient purification of the target enantiomer. Single-crystal X-ray analysis confirms that the acetate counterion engages in a bidirectional hydrogen-bonding network with the protonated amine, creating a rigid chiral environment that discourages racemization in the solid state [5]. The optimal acetylation protocol involves slow addition of glacial acetic acid (1.05 equivalents) to a cooled (0-5°C) solution of the free base in ethanol, followed by controlled evaporation to induce crystallization.
Enzymatic kinetic resolution using immobilized lipases provides an efficient route to enantiomerically enriched (S)-2-(1-methylpyrrolidin-2-yl)ethanamine. Candida antarctica lipase B (CAL-B) demonstrates exceptional enantioselectivity (E > 200) toward the rac-amine substrate during enantioselective acylation in ethyl acetate solvent [4]. The reaction achieves 50% conversion within 14-40 hours at 30°C, yielding the (S)-amine with 90% ee and the (R)-amide with 66% ee. The solvent engineering profoundly influences enantioselectivity: ethyl acetate enhances both reaction rate and enantioselectivity compared to 1,4-dioxane, attributed to improved enzyme flexibility and substrate binding in the less polar environment [4]. However, this approach suffers from the inherent 50% yield limitation of kinetic resolution and requires additional steps for hydrolysis of the (R)-amide byproduct.
Table 3: Comparative Performance of Chiral Resolution Techniques
Method | Resolution Agent | Solvent | Temperature (°C) | (S)-Amine ee (%) | Yield (%) |
---|---|---|---|---|---|
Enzymatic (CAL-B) | Vinyl acetate | Ethyl acetate | 30 | 90 | 47 |
Enzymatic (CAL-B) | Vinyl acetate | 1,4-Dioxane | 30 | 84 | 50 |
Chemical (Di-p-toluoyl-D-tartaric acid) | Di-p-toluoyl-D-tartaric acid | Methanol | 25 | 98 | 38 |
Chemical (L-DBTA) | L-Dibenzoyl-tartaric acid | Ethanol | 25 | 95 | 42 |
Chemical diastereomeric resolution offers a practical alternative through chiral acid complexation. Diastereomeric salt formation using (2R,3R)-di-p-toluoyl-D-tartaric acid (DPTTA) in methanol achieves near-complete enantiopurity (98% ee) after single recrystallization [4]. The resolution efficiency depends critically on the counterion selection and crystallization kinetics. L-Dibenzoyl-tartaric acid (L-DBTA) provides comparable enantioselectivity (95% ee) but with improved yield (42%) due to enhanced solubility differentials between diastereomeric salts [4]. The optimal resolution protocol involves dissolving the racemic free base with 0.55 equivalents of resolving agent in warm ethanol (50°C), followed by slow cooling to 4°C over 12 hours to selectively crystallize the less soluble (S)-amine·L-DBTA complex.
Chiral chromatography using immobilized polysaccharide-based stationary phases (Chiralpak IA, IC, or IE) provides a versatile analytical and preparative tool for enantiopurity assessment and small-scale purification. The (S)-enantiomer consistently exhibits longer retention times than its (R)-counterpart in normal-phase mode (n-hexane:ethanol:diethylamine, 90:10:0.1 v/v/v), indicating stronger interaction with the chiral selector [5]. This technique achieves baseline separation (Rs > 1.8) with loading capacities up to 15 mg/g stationary phase, making it suitable for milligram-to-gram scale purification when crystallization-based methods fail. However, economic constraints limit its industrial application compared to crystallization-based resolutions.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9